trans-2-Benzoylcyclohexane-1-carboxylic acid
Description
Properties
IUPAC Name |
(1R,2R)-2-benzoylcyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O3/c15-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)14(16)17/h1-3,6-7,11-12H,4-5,8-9H2,(H,16,17)/t11-,12-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLPQLUGZLPSVOG-VXGBXAGGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)C2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)C(=O)C2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-Benzoylcyclohexane-1-carboxylic acid typically involves the Friedel-Crafts acylation of cyclohexanone with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds through the formation of an acylium ion intermediate, which then reacts with the cyclohexanone to form the desired product. The reaction conditions usually involve maintaining a low temperature to control the reactivity and prevent side reactions .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as recrystallization and chromatography helps in obtaining high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: trans-2-Benzoylcyclohexane-1-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group, forming alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzoyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are commonly employed.
Major Products Formed:
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of various substituted cyclohexane derivatives.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds similar to N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}methanesulfonamide exhibit potent anticancer activities. For instance, derivatives of thiazole have been evaluated for their antiproliferative effects against various cancer cell lines. Studies have shown that modifications to the thiazole structure can enhance cytotoxicity and selectivity towards cancer cells .
TRPV3 Modulation
The compound has been explored for its ability to modulate the Transient Receptor Potential Vanilloid 3 (TRPV3) channel, which is involved in pain sensation and thermal regulation. Compounds that influence TRPV3 function may offer therapeutic avenues for treating pain and inflammatory conditions . The modulation of TRPV3 by such compounds could help in developing new analgesics with fewer side effects compared to traditional pain medications.
Case Study 1: Anticancer Activity
In a study published in ResearchGate, derivatives of thiazole were synthesized and tested for their anticancer properties. One specific derivative demonstrated significant inhibition of cell growth in multiple cancer lines, indicating that structural modifications can enhance efficacy against cancer .
Case Study 2: Pain Management
Research on TRPV3 modulators has shown that certain compounds can effectively reduce pain responses in animal models. The application of N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}methanesulfonamide could lead to advancements in non-opioid pain management strategies.
Mechanism of Action
The mechanism of action of trans-2-Benzoylcyclohexane-1-carboxylic acid involves its interaction with various molecular targets, including enzymes and receptors. The benzoyl group can participate in hydrogen bonding and hydrophobic interactions, while the carboxylic acid group can form ionic bonds with target molecules. These interactions can modulate the activity of enzymes and receptors, leading to specific biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
This section compares trans-2-benzoylcyclohexane-1-carboxylic acid with its structural analogs, focusing on substituent effects, stereochemistry, and physicochemical properties.
Substituent Variations on the Benzoyl Group
Table 1: Substituent Effects on Cyclohexane/Bicyclic Derivatives
Key Observations:
Stereochemical Comparisons: cis vs. trans Isomers
The stereochemistry of the benzoyl group significantly impacts physicochemical and biological properties.
Table 2: cis/trans Isomer Comparison :
| Compound (CAS) | Configuration | Melting Point (°C) | Reactivity Notes |
|---|---|---|---|
| This compound (3586-84-3) | trans | 150–153 | Higher thermal stability due to reduced steric strain. |
| cis-(1S,2R)-2-Benzamidocyclohexanecarboxylic acid (26685-82-5) | cis | Not reported | Increased steric hindrance may limit reaction rates in chiral syntheses. |
Key Findings:
- Thermal Stability : The trans isomer (3586-84-3) exhibits a higher melting point (150–153°C) compared to most cis analogs, attributed to efficient crystal packing .
- Biological Activity : cis isomers (e.g., 26685-82-5) often display distinct pharmacological profiles due to stereospecific enzyme interactions .
Key Notes:
- Carboxylic acids with amine groups (e.g., 26685-82-5) may pose irritation risks, necessitating PPE during handling .
Biological Activity
trans-2-Benzoylcyclohexane-1-carboxylic acid is a compound that has garnered attention in the field of biological research due to its potential pharmacological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves acylation reactions that yield a compound characterized by the presence of a benzoyl group attached to a cyclohexane ring with a carboxylic acid functional group. The structural formula can be represented as follows:
This compound's unique structure contributes to its biological activity, particularly in enzyme inhibition and interaction with various biological targets.
Enzyme Inhibition
One of the notable biological activities of this compound is its inhibitory effect on the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD) . HPPD is a crucial enzyme in the biosynthesis of tocopherols and plastoquinone, making it an important target for herbicide development. Studies have shown that compounds similar to this compound exhibit significant inhibition of HPPD activity, with some derivatives demonstrating higher efficacy than traditional herbicides like sulcotrione .
Table 1: Inhibitory Activity against HPPD
| Compound | IC50 (µM) | Remarks |
|---|---|---|
| This compound | 3.75 | Effective inhibitor |
| Sulcotrione | 5.0 | Commercially used herbicide |
| Grandiflorone | 4.0 | Natural product with high activity |
The mechanism behind the inhibitory action involves the binding of this compound to the active site of HPPD, leading to a reduction in enzymatic activity. This binding is characterized by both steric and electronic interactions that stabilize the inhibitor-enzyme complex . The compound's structure allows for effective hydrogen bonding and hydrophobic interactions, which are critical for its potency.
Toxicological Profile
Research into the toxicological aspects of this compound indicates that it shares metabolic pathways with other aryl alkanoates, suggesting a relatively low toxicity profile when compared to more potent herbicides. Studies have demonstrated that similar compounds undergo hydrolysis by carboxylesterases, resulting in less harmful metabolites .
Case Study 1: Herbicidal Activity
A recent study evaluated various derivatives of cyclohexane-based compounds for their herbicidal properties against common agricultural weeds. The findings showed that this compound exhibited promising results, with effective weed control comparable to established herbicides. The study emphasized the potential for developing new herbicides based on this compound's structure .
Case Study 2: Pharmacological Applications
Another investigation focused on the pharmacological applications of this compound in treating metabolic disorders. The compound's ability to modulate specific metabolic pathways suggests potential therapeutic uses beyond herbicidal applications. Preliminary results indicate favorable outcomes in animal models, warranting further exploration into its medicinal properties .
Q & A
Q. What are the common synthetic routes for trans-2-Benzoylcyclohexane-1-carboxylic acid and its derivatives?
The synthesis typically involves Friedel-Crafts acylation or nucleophilic acyl substitution with cyclohexane derivatives. For example:
- Step 1 : React cyclohexanone with substituted benzoyl chlorides (e.g., 2-methylbenzoyl chloride) in the presence of a base like pyridine to form an intermediate acylium complex .
- Step 2 : Hydrolyze the intermediate under acidic or basic conditions to yield the carboxylic acid derivative.
- Key conditions : Reactions often require anhydrous solvents (e.g., dichloromethane), temperatures between 0–25°C, and catalytic bases (e.g., triethylamine) to optimize yields (70–85%) .
Q. What analytical techniques confirm the structure and stereochemistry of this compound?
- NMR Spectroscopy : - and -NMR identify substituent positions and coupling constants to confirm trans stereochemistry (e.g., axial-equatorial proton coupling patterns) .
- X-ray Crystallography : Resolves absolute configuration, as seen in studies of the (1R,2R)-stereoisomer .
- HPLC/Chiral Chromatography : Separates enantiomers for purity assessment .
Q. What safety precautions are necessary when handling this compound?
- Hazards : Classified as an irritant; avoid inhalation, skin contact, and eye exposure.
- Protocols : Use PPE (gloves, goggles), work in a fume hood, and neutralize spills with inert adsorbents .
Advanced Research Questions
Q. How does stereochemistry influence biological activity in this compound derivatives?
The trans configuration imposes spatial constraints affecting interactions with biological targets. For example:
- Enzyme binding : The (1R,2R)-isomer shows higher affinity for cyclooxygenase-2 (COX-2) due to optimal alignment of the benzoyl group in the hydrophobic pocket .
- Activity comparison : cis-isomers exhibit 3–5× lower inhibitory activity in enzyme assays, highlighting stereochemical dependency .
Q. How do substituent variations on the benzoyl group affect reactivity and biological interactions?
Substituents alter electronic and steric properties, as shown in comparative studies :
| Substituent | Reactivity (vs. H) | Biological Activity (IC₅₀, μM) | Source |
|---|---|---|---|
| 2-Methyl | ↑ Electron density | 12.5 ± 1.2 (COX-2 inhibition) | |
| 4-Fluoro | ↑ Electrophilicity | 8.7 ± 0.9 | |
| 2,4-Dimethyl | Steric hindrance | 18.9 ± 2.1 |
- Electron-withdrawing groups (e.g., -F) enhance electrophilicity, improving enzyme inhibition .
- Steric bulk (e.g., 2,4-dimethyl) reduces binding efficiency due to spatial clashes .
Q. What are the challenges in optimizing reaction yields for substituted derivatives?
- Byproduct formation : Competing side reactions (e.g., over-acylation) require precise stoichiometry (1:1.05 molar ratio of cyclohexanone to benzoyl chloride) .
- Catalyst selection : Lewis acids like AlCl₃ improve acylation efficiency but may degrade acid-sensitive substituents (e.g., -OCH₃). Alternative bases (e.g., DMAP) mitigate this .
- Solvent effects : Polar aprotic solvents (e.g., THF) enhance solubility but may reduce regioselectivity .
Q. How can contradictory data in biological activity studies of structural analogs be resolved?
- Standardized assays : Discrepancies in IC₅₀ values often arise from assay conditions (e.g., pH, temperature). For example, COX-2 inhibition varies by ±15% across pH 7.0–7.8 .
- Structural validation : Re-analyze stereochemistry via X-ray crystallography to confirm configurations, as misassigned stereoisomers can invert activity trends .
- Meta-analysis : Cross-reference data from multiple studies (e.g., PubChem, CAS) to identify consensus trends .
Q. What methodological strategies are used to study oxidation/reduction pathways in this compound?
- Oxidation : Treat with KMnO₄/CrO₃ to convert the benzoyl group to a ketone or carboxylic acid. Monitor via TLC and IR spectroscopy for carbonyl stretching (~1700 cm⁻¹) .
- Reduction : Use LiAlH₄ to reduce the carboxylic acid to a primary alcohol. Quench excess reagent with ethyl acetate and purify via column chromatography (silica gel, hexane/EtOAc) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
